methyl 2-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoate
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Overview
Description
METHYL 2-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes cyano, ethoxy, and diiodophenyl groups, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a reaction between 4-ethoxy-3,5-diiodobenzaldehyde and malononitrile in the presence of a base such as sodium ethoxide.
Condensation reaction: The intermediate is then subjected to a condensation reaction with methyl 2-aminobenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxy groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Mechanism of Action
The mechanism of action of METHYL 2-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[(E)-2-CYANO-3-(4-METHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOATE
- METHYL 2-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIBROMOPHENYL)-2-PROPENOYL]AMINO}BENZOATE
- METHYL 2-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DICHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Uniqueness
METHYL 2-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOATE stands out due to the presence of both ethoxy and diiodophenyl groups, which confer unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H16I2N2O4 |
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Molecular Weight |
602.2 g/mol |
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H16I2N2O4/c1-3-28-18-15(21)9-12(10-16(18)22)8-13(11-23)19(25)24-17-7-5-4-6-14(17)20(26)27-2/h4-10H,3H2,1-2H3,(H,24,25)/b13-8+ |
InChI Key |
ORLNKZSAKHHVLV-MDWZMJQESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)I |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)I |
Origin of Product |
United States |
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